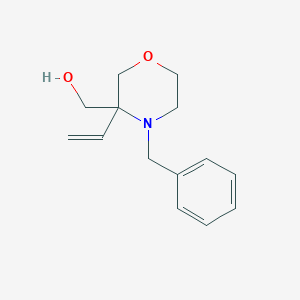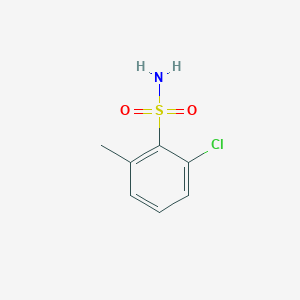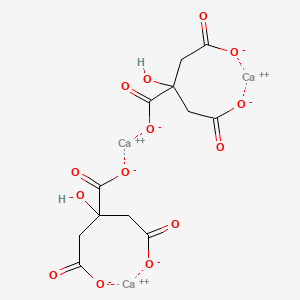
7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic chemical compound that belongs to the purine derivative family. It’s a fascinating compound often used in research due to its unique chemical structure and potential biological activities.
Aplicaciones Científicas De Investigación
This compound has a broad spectrum of applications in scientific research:
Chemistry: : Used as a building block for synthesizing other complex molecules.
Biology: : Explored for its potential biological activities, including enzyme inhibition.
Medicine: : Investigated for potential therapeutic effects, particularly in cancer research.
Industry: : Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step synthesis. The initial step usually requires the alkylation of purine to introduce the 3-allyloxy-2-hydroxypropyl group. This step is followed by a series of reactions, including amination and methylation, to obtain the final structure. These reactions generally occur under mild conditions, ensuring the integrity of the compound throughout the synthesis process.
Industrial Production Methods
While the laboratory synthesis provides a pathway for small-scale production, industrial production requires scaling up these reactions. This typically involves optimizing reaction conditions such as temperature, pressure, and catalysts to improve yield and purity. Continuous flow chemistry may also be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the hydroxyl group can be oxidized to form a carbonyl group, and the amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Typical conditions for these reactions include ambient temperature and atmospheric pressure, although specific conditions may vary depending on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution can introduce various functional groups, enhancing the compound’s versatility for further applications.
Mecanismo De Acción
The mechanism of action of this compound varies with its application. In biological systems, it may inhibit specific enzymes by binding to their active sites, thus interfering with normal cellular processes. The interaction with molecular targets often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the pathways involved.
Comparación Con Compuestos Similares
Compared to other purine derivatives, this compound stands out due to its unique substitution pattern and the presence of both allyloxy and dimethylamino groups. Similar compounds include:
Caffeine (1,3,7-trimethylxanthine): : Another purine derivative, but with different functional groups.
Theobromine (3,7-dimethylxanthine): : Similar structure but lacks the specific substitutions found in our compound.
Adenosine: : Naturally occurring nucleoside with a purine base but different overall structure and function.
Propiedades
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O4/c1-5-8-26-10-11(23)9-22-12-13(21(4)16(25)19-14(12)24)18-15(22)17-6-7-20(2)3/h5,11,23H,1,6-10H2,2-4H3,(H,17,18)(H,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTHYSHPMGJAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CC(COCC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2430273.png)
![4-(4-Tert-butylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2430274.png)

![N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2430277.png)
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2430279.png)
![1-[4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2430281.png)
![1-(2,4-dimethoxybenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2430284.png)
![3-Azido-9-azabicyclo[3.3.1]nonanehydrochloride](/img/structure/B2430286.png)
![1-(3-chlorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2430287.png)
![N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(3-methylphenoxy)acetamide](/img/structure/B2430289.png)

![rac-(2R,3S)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride, trans](/img/structure/B2430293.png)
